molecular formula C12H22O2 B3025634 2-Dodecenoic acid CAS No. 32466-54-9

2-Dodecenoic acid

Cat. No.: B3025634
CAS No.: 32466-54-9
M. Wt: 198.3 g/mol
InChI Key: PAWGRNGPMLVJQH-ZHACJKMWSA-N
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Description

2-dodecenoic acid is a dodecenoic acid having its double bond at position 2. It is a dodecenoic acid and an alpha,beta-unsaturated monocarboxylic acid.
2E-Lauroleic acid, also known as 2-lauroleate or 12:1, N-10 trans, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 2E-Lauroleic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 2E-Lauroleic acid has been primarily detected in urine. Within the cell, 2E-lauroleic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 2E-Lauroleic acid exists in all eukaryotes, ranging from yeast to humans. In humans, 2E-lauroleic acid is involved in fatty acid biosynthesis pathway.

Biochemical Analysis

Biochemical Properties

Dodec-2-enoic acid participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of Dodec-2-enoic acid on various types of cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Dodec-2-enoic acid involves its interactions at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dodec-2-enoic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of Dodec-2-enoic acid can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

Dodec-2-enoic acid is involved in various metabolic pathways, interacting with certain enzymes or cofactors It could also have effects on metabolic flux or metabolite levels

Transport and Distribution

Dodec-2-enoic acid is transported and distributed within cells and tissues This could involve interaction with certain transporters or binding proteins, as well as effects on its localization or accumulation

Properties

IUPAC Name

(E)-dodec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWGRNGPMLVJQH-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401343611
Record name trans-Dodec-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401343611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-Dodec-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010729
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1289-45-8, 4412-16-2, 32466-54-9
Record name Dodecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodec-2-enoic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodec-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dodecenoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-dodec-2-enoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-dodecenoic acid?

A1: this compound has the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol.

Q2: Are there any notable structural features of this compound?

A2: Yes, this compound is an α,β-unsaturated carboxylic acid, meaning it possesses a carboxylic acid group (-COOH) and a carbon-carbon double bond (C=C) between the second and third carbon atoms in the chain. [] This double bond introduces geometric isomerism, with the trans (E) isomer being the predominant and biologically active form.

Q3: How does this compound act as a signaling molecule in bacteria?

A3: In bacteria like Burkholderia cenocepacia, this compound, known as Burkholderia diffusible signal factor (BDSF), acts as a quorum sensing (QS) molecule. [] It is synthesized in a cell density-dependent manner and, upon reaching a threshold concentration, binds to its cognate receptor RpfR. This binding triggers a cascade of intracellular events, including changes in cyclic dimeric guanosine monophosphate (c-di-GMP) levels, which ultimately regulate the expression of various genes involved in biofilm formation, motility, virulence, and other physiological processes. [, , , ]

Q4: Does this compound interact with other QS systems in Burkholderia cenocepacia?

A4: Yes, research suggests interplay between the BDSF-dependent QS system and the N-acyl homoserine lactone (AHL)-dependent QS system in B. cenocepacia. [] Inactivation of the BDSF synthase gene (BCAM0581) not only affected BDSF production but also resulted in decreased AHL production and altered expression of AHL synthase genes (cepI and cciI). [] These findings suggest a complex regulatory network where BDSF might directly or indirectly influence AHL signaling pathways.

Q5: How does this compound exhibit antifungal activity?

A5: this compound has demonstrated inhibitory effects on the growth and virulence of the fungal pathogen Candida albicans. [, , ] It can prevent hyphal formation, a key virulence factor in C. albicans, potentially by interfering with the ubiquitin-mediated protein turnover pathway. [] Studies have shown that this compound can reduce C. albicans adhesion to epithelial cells, decrease phospholipase secretion, and downregulate the expression of genes associated with hyphal growth and virulence. [, ]

Q6: Are there any synergistic effects observed with this compound and antifungal drugs?

A6: Yes, research suggests that this compound can enhance the activity of azole antifungal drugs, such as fluconazole and itraconazole, against C. albicans, including azole-resistant strains. [] The synergistic effect is thought to arise from this compound's ability to interfere with efflux pumps in C. albicans, thereby increasing the intracellular accumulation of azole drugs. []

Q7: What are the potential applications of this compound in medicine?

A7: Given its antifungal properties and synergistic effects with existing antifungals, this compound holds promise as a potential therapeutic agent for treating fungal infections, particularly those caused by drug-resistant C. albicans. [] Further research is needed to explore its efficacy, safety, and optimal delivery methods in clinical settings.

Q8: Are there any environmental implications of this compound?

A8: this compound, as a naturally occurring bacterial signaling molecule, plays a role in bacterial ecology and interactions within microbial communities. [] Further research on its environmental fate, degradation, and potential impacts on microbial ecosystems is necessary to understand its ecological significance.

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